![molecular formula C13H9N7 B1364701 Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine CAS No. 28992-50-9](/img/structure/B1364701.png)
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine involves a mixture of 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, substituted acetophenones, and 4H-1,2,4-triazol-3-amine . The mixture is taken in DMF and added 1.5 equivalents of piperidine then refluxed for appropriate times .Molecular Structure Analysis
The molecular formula of this compound is C13H9N7. Its molecular weight is 263.26 g/mol.Chemical Reactions Analysis
The chemical reactions involving compounds similar to this compound often involve copper-catalyzed click reactions of azides with alkynes . These reactions are widely used due to the myriad of biological activities exhibited by the 1,2,3-triazole ring system .科学的研究の応用
Synthesis and Application in Organic Compounds Bis(1H-azol-1-yl)methanimines, including Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine, are utilized in the synthesis of various organic compounds. They have shown hydrolytic stability in aqueous-organic media and biological activity regarding rat erythrocytes (Purygin & Zarubin, 2020).
Antimicrobial and Antileishmanial Activities Compounds synthesized from benzo[b]thiophene-2-carbaldehyde and diamines, which are structurally related to this compound, have been tested for antimicrobial and antileishmanial activities. These compounds showed high predicted activities in diseases like bacterial infections and depression (Ünver, Ünlüer, Direkel, & Durdağı, 2020).
Coordination Compounds and Luminescent Properties Bis(benzo-1,2,3-triazolyl)alkanes, closely related to this compound, have been used to form coordination compounds with cadmium(II) and silver(I) nitrates. These compounds exhibit luminescent properties and have demonstrated bactericidal effects towards various bacteria (Marchenko, Lysova, Samsonenko, Dybtsev, & Potapov, 2020).
Catalytic Activity in Ruthenium Complexes Novel ruthenium(II) complexes bearing tridentate ligands related to this compound showed excellent activity and selectivity in the hydrogenation of ketones and aldehydes. These findings are significant for catalysis and chemical synthesis (Sole et al., 2019).
Antimicrobial and Antifungal Properties Derivatives of 1,2,3-triazole, akin to this compound, have been synthesized and characterized for their antimicrobial properties. These compounds demonstrated significant antimicrobial and antifungal activities (Al‐Azmi & Mahmoud, 2020).
Elastase Inhibitory Activity 1,2,3-Triazole derivatives, which are structurally related to this compound, showed significant elastase inhibitory effects. This is notable for potential applications in the development of anti-inflammatory agents (Dias et al., 2018).
作用機序
Target of Action
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine, also known as di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine, is a complex compound with potential biological activityIt’s worth noting that compounds with a 1,2,3-triazole moiety are known to exhibit anticancer activity due to the n1 and n2 nitrogen atoms of the triazole moiety actively contributing to binding to the active site of enzymes .
Mode of Action
The donor ability of the n=n bond of the benzotriazole ring and lone pair of electrons on the hydroxy group increases the bidentate ability of the ligand . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the target’s function or structure.
Biochemical Pathways
Compounds with a 1,2,3-triazole moiety have been associated with apoptosis-inducing ability and tubulin polymerization inhibition , suggesting potential effects on cell division and growth pathways.
Pharmacokinetics
Computational studies have been used to predict the interaction of similar compounds with acetylcholinesterase, a target of primary relevance for developing new therapeutic options to counteract neurodegeneration . These studies also investigated the drug-likeness of the compound by predicting its pharmacokinetic properties .
Result of Action
Compounds with a 1,2,3-triazole moiety have been associated with inducing apoptosis and inhibiting tubulin polymerization , suggesting potential cytotoxic effects.
Action Environment
It’s worth noting that the compound has been described as air stable , suggesting that it may be resistant to degradation in the presence of oxygen.
生化学分析
Biochemical Properties
Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanimine plays a significant role in biochemical reactions, primarily as a catalyst and ligand. It can form complexes with metal ions, which are crucial in catalyzing organic reactions. For instance, it has been used in oxidation reactions catalyzed by peroxy acids . The compound’s ability to interact with metal ions also makes it a valuable ligand in metal-catalyzed reactions . Additionally, its aromatic structure allows it to function as a fluorescent probe in analytical and detection applications .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can lead to the formation of complexes that influence enzymatic activities within cells . These interactions can alter cellular functions, including signal transduction and metabolic pathways . Furthermore, its role as a fluorescent probe allows for the monitoring of cellular processes and the detection of specific biomolecules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and metal ions. The compound can form stable complexes with metal ions, which enhances its catalytic activity in organic reactions . These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular functions . The aromatic structure of the compound also allows it to interact with nucleic acids and proteins, further influencing its biochemical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its stability can be affected by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its effectiveness as a catalyst or ligand . Long-term studies have shown that the compound can have lasting effects on cellular functions, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively catalyze reactions and interact with biomolecules without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those involving metal ions and enzymatic reactions . The compound can interact with enzymes and cofactors, influencing metabolic flux and the levels of metabolites . Its role as a ligand allows it to participate in metal-catalyzed reactions, which are essential in various metabolic processes . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form complexes with metal ions facilitates its transport across cellular membranes and its accumulation in specific cellular compartments . These interactions can affect the localization and concentration of the compound within cells, influencing its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, where it exerts its effects on cellular functions . These interactions can enhance the compound’s activity and stability, allowing it to effectively participate in biochemical reactions and cellular processes .
特性
IUPAC Name |
bis(benzotriazol-1-yl)methanimine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N7/c14-13(19-11-7-3-1-5-9(11)15-17-19)20-12-8-4-2-6-10(12)16-18-20/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULYYEAADFGYCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=N)N3C4=CC=CC=C4N=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396377 |
Source


|
| Record name | di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28992-50-9 |
Source


|
| Record name | di(1H-benzo[d][1,2,3]triazol-1-yl)methanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

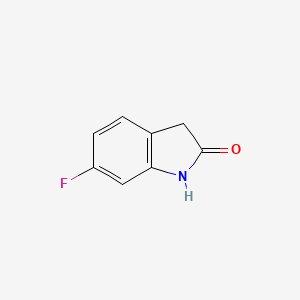
![5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1364624.png)
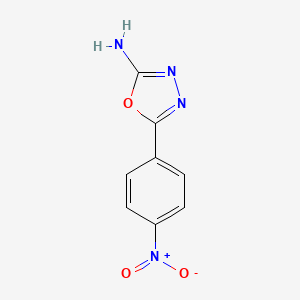
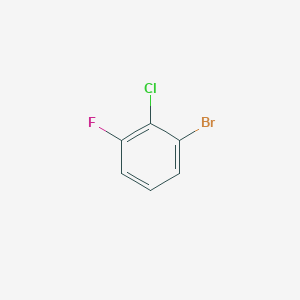

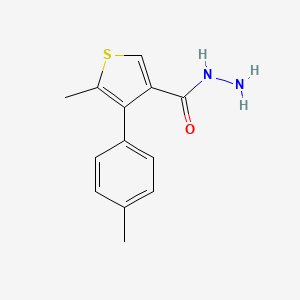
![N-[(2-fluorophenyl)methylideneamino]quinazolin-4-amine](/img/structure/B1364640.png)
![2-[3-(4-Methoxyphenyl)prop-2-enoylamino]propanoic acid](/img/structure/B1364649.png)
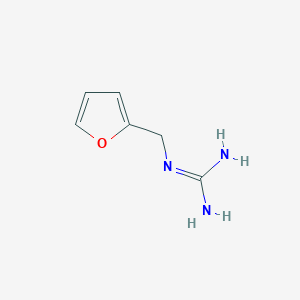
![[2,6-Dinitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1364659.png)
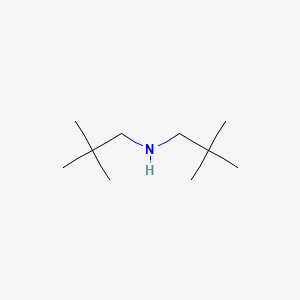

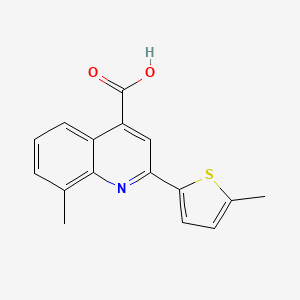
![2-[[2-[(2-Carboxybenzoyl)amino]cyclohexyl]carbamoyl]benzoic acid](/img/structure/B1364680.png)